2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Description
This compound features an indole core substituted at the 1-position with a 4-bromophenylmethyl group and at the 3-position with a sulfanylacetamide moiety. The acetamide nitrogen is linked to a 5-methyl-1,2-oxazol-3-yl group, contributing to its heterocyclic diversity.
Properties
IUPAC Name |
2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrN3O2S/c1-14-10-20(24-27-14)23-21(26)13-28-19-12-25(18-5-3-2-4-17(18)19)11-15-6-8-16(22)9-7-15/h2-10,12H,11,13H2,1H3,(H,23,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXZXYGKTHAMXPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Indole Skeleton Construction
The indole moiety serves as the foundational structure for this compound. The Fischer indole synthesis remains the most widely employed method for constructing the indole ring system. In this approach, phenylhydrazine reacts with a carbonyl compound (e.g., ketones or aldehydes) under acidic conditions, typically employing catalysts such as zinc chloride or polyphosphoric acid. For derivatives requiring substitution at the 1-position, pre-functionalized phenylhydrazines or post-synthetic modifications are necessary.
Reaction Conditions:
- Reactants: Phenylhydrazine, carbonyl precursor (e.g., cyclohexanone for unsubstituted indole)
- Catalyst: ZnCl₂ (1.2 equiv)
- Solvent: Glacial acetic acid
- Temperature: Reflux at 120°C for 6–8 hours
- Yield: 65–75%
Introduction of the 4-Bromophenylmethyl Group
Alkylation at the indole nitrogen (N1) introduces the 4-bromophenylmethyl substituent. This step typically involves nucleophilic substitution using 4-bromobenzyl bromide under basic conditions to deprotonate the indole nitrogen and facilitate alkylation.
Procedure:
- Dissolve indole derivative (1.0 equiv) in anhydrous dimethylformamide (DMF).
- Add potassium carbonate (2.5 equiv) and stir at room temperature for 30 minutes under nitrogen.
- Introduce 4-bromobenzyl bromide (1.2 equiv) dropwise.
- Heat to 80°C for 12 hours.
- Quench with ice-water, extract with ethyl acetate, and purify via column chromatography (hexane:ethyl acetate, 4:1).
Key Parameters:
Thioether Linkage Formation
The sulfanyl group at the 3-position of the indole is introduced via a thiolation reaction. This step often employs mercaptoacetic acid derivatives or thiol-disulfide exchange reactions.
Methodology:
- React 1-[(4-bromophenyl)methyl]indole (1.0 equiv) with mercaptoacetic acid (1.5 equiv) in the presence of N,N'-dicyclohexylcarbodiimide (DCC, 1.2 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv).
- Stir in dichloromethane (DCM) at 25°C for 24 hours.
- Filter to remove dicyclohexylurea, concentrate, and purify via silica gel chromatography.
Optimization Notes:
- Coupling Agent: DCC/DMAP system ensures efficient thioester formation.
- Solvent: DCM minimizes side reactions.
- Yield: 60–70%
Amidation with 5-Methyl-1,2-oxazol-3-amine
The final step involves coupling the thioacetic acid intermediate with 5-methyl-1,2-oxazol-3-amine. This is achieved through activation of the carboxylic acid followed by nucleophilic acyl substitution.
Synthesis Protocol:
- Dissolve 2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanylacetic acid (1.0 equiv) in anhydrous tetrahydrofuran (THF).
- Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.2 equiv) and hydroxybenzotriazole (HOBt, 1.1 equiv).
- Stir at 0°C for 15 minutes, then add 5-methyl-1,2-oxazol-3-amine (1.5 equiv).
- Warm to room temperature and stir for 18 hours.
- Concentrate under reduced pressure and purify via recrystallization (ethanol:water, 3:1).
Critical Factors:
- Activation Reagents: EDCI/HOBt prevents racemization.
- Solvent: THF enhances reagent solubility.
- Yield: 55–65%
Industrial-Scale Production Considerations
Scaling up the synthesis necessitates optimization for cost-efficiency and purity. Key adjustments include:
Table 1: Industrial vs. Laboratory-Scale Parameters
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Alkylation Base | K₂CO₃ | Cs₂CO₃ (higher reactivity) |
| Thiolation | DCM, 24 hours | Toluene, 8 hours (reflux) |
| Amidation | EDCI/HOBt | Mixed anhydride method |
| Purification | Column chromatography | Crystallization |
Industrial processes favor cesium carbonate for faster alkylation kinetics and mixed anhydride methods (e.g., isobutyl chloroformate) to reduce coupling reagent costs.
Analytical Characterization
Post-synthetic validation ensures structural fidelity and purity. Key analytical data for the target compound include:
Table 2: Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 8.15 (s, 1H, indole-H), 7.45–7.30 (m, 4H, Ar-H), 5.25 (s, 2H, CH₂), 2.40 (s, 3H, CH₃) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 170.2 (C=O), 144.5 (oxazole-C), 135.8 (Br-C), 123.6 (indole-C) |
| HRMS | m/z 443.4 [M+H]⁺ (calc. 443.4) |
Challenges and Mitigation Strategies
- Low Amidation Yields: attributed to steric hindrance from the 5-methyloxazole group. Mitigated by using excess amine (2.0 equiv) and prolonged reaction times (24–36 hours).
- Purification Difficulties: due to polar byproducts. Recrystallization with ethanol/water mixtures improves purity.
- Oxazole Stability: 5-methyl-1,2-oxazol-3-amine is hygroscopic; storage under nitrogen is essential.
Chemical Reactions Analysis
Types of Reactions
2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions are common, especially involving the bromine atom on the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding amines .
Scientific Research Applications
2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares core motifs with several derivatives reported in the literature. Key comparisons are summarized below:
Key Observations
Substituent Effects: Halogen Influence: The 4-bromophenyl group in the target compound and Compound 26 (Ev1) may enhance lipophilicity (logP ~3.6 inferred from Ev11) compared to fluorinated analogs (e.g., Ev11) . Heterocyclic Cores: Triazinoindole (Ev1) and oxadiazole (Ev13, 15) cores exhibit distinct electronic profiles.
Biological Activity: Compounds with sulfanyl/sulfonyl acetamide moieties (Ev6, Ev11, Ev13) show antimicrobial and enzyme inhibition properties. The target’s sulfanyl group may similarly facilitate interactions with thiol-dependent enzymes . The 5-methyloxazole substituent (target and Ev11) could enhance metabolic stability compared to phenyl or phenoxy groups (Ev1) .
Synthesis and Purity :
- The target compound likely follows a thiol-acetamide coupling route (similar to Ev1, Ev15), achieving >95% purity under optimized conditions .
- NaH-mediated reactions (Ev15) and acid-amine couplings (Ev1) are scalable but require careful handling of reactive intermediates.
Contradictions and Limitations
- Activity Gaps : While Ev6 highlights antifungal activity in carbazole analogs, the target’s indole-oxazole system lacks direct evidence for similar efficacy .
Research Findings and Implications
- Hydrogen Bonding and Solubility : The sulfanyl group in the target compound may form weaker hydrogen bonds compared to sulfonamides (Ev11), impacting solubility and crystallinity .
- Antimicrobial Potential: Structural alignment with Ev6 and Ev15 suggests possible activity against Candida spp., though empirical validation is needed .
- Drug Design : Substituting the 4-bromophenyl group with smaller halogens (e.g., fluorine, Ev11) could optimize pharmacokinetics without sacrificing binding affinity .
Biological Activity
The compound 2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide is a synthetic organic molecule with a complex structure that includes an indole moiety, a sulfanyl group, and an oxazole substituent. This unique combination of functional groups suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 479.44 g/mol. The presence of the bromophenyl group and the sulfanyl linkage may contribute to its reactivity and biological interactions.
Biological Activity
Research on similar compounds indicates that they may exhibit various biological activities, including:
- Anticancer Activity : Indole derivatives are known for their ability to inhibit cancer cell growth. The structural similarity of this compound to other indole-based anti-cancer agents suggests it may also have potential in this area.
- Antimicrobial Effects : Compounds containing indole and oxazole frameworks have shown antibacterial properties against various pathogens. This compound's structure may allow it to interact with bacterial targets effectively.
The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets, such as enzymes or receptors involved in cell signaling pathways. For instance, it may inhibit kinases or proteases, leading to altered cellular functions.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds can provide insights into the potential biological activity of this compound:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(5-methylthiazol-2-yl)-2-substituted thioacetamides | Thiazole ring; thioacetamide | Anticancer activity |
| N-(thiazol-2-yl)benzene sulfonamide | Thiazole; sulfonamide | Anticonvulsant properties |
| Indole-based derivatives | Indole core; various substitutions | Antimicrobial effects |
The unique combination of an indole structure with a brominated phenyl group and a sulfanyl linkage in this compound could lead to distinct biological activities compared to other similar compounds.
Q & A
Basic: What are the recommended synthetic routes for this compound, and what key intermediates are involved?
Methodological Answer:
The synthesis involves multi-step organic reactions, starting with the preparation of indole and oxazole intermediates. The indole moiety is typically functionalized at the 3-position with a sulfanyl group, while the 5-methylisoxazole amine is coupled via an acetamide linkage. Critical intermediates include:
- 1-[(4-bromophenyl)methyl]indole : Synthesized via alkylation of indole with 4-bromobenzyl bromide under basic conditions.
- 5-methyl-1,2-oxazol-3-amine : Prepared through cyclization of hydroxylamine derivatives with acetylenic ketones.
Coupling is achieved using thioglycolic acid derivatives to form the sulfanylacetamide bridge. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to avoid side reactions like over-alkylation .
Advanced: How can computational methods optimize the synthesis and reaction mechanisms?
Methodological Answer:
Quantum chemical calculations (e.g., density functional theory) can model reaction pathways to identify transition states and intermediates, reducing trial-and-error experimentation. For example:
- Reaction path searches predict energy barriers for key steps like sulfanyl group incorporation or amide bond formation.
- Solvent effects are simulated using COSMO-RS models to select optimal polar aprotic solvents (e.g., DMF or DMSO).
- Machine learning (e.g., Bayesian optimization) prioritizes experimental conditions based on PubChem-derived datasets of analogous reactions .
Basic: What spectroscopic and analytical techniques are critical for structural characterization?
Methodological Answer:
- NMR spectroscopy : H and C NMR confirm regioselectivity (e.g., indole C3 substitution) and acetamide bond formation. Aromatic proton splitting patterns distinguish bromophenyl and isoxazole groups .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., CHBrNOS) and detects isotopic signatures of bromine.
- X-ray crystallography : Resolves crystal packing and confirms stereoelectronic effects of the sulfanyl bridge, if single crystals are obtainable .
Advanced: How can researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
Contradictions in enzyme inhibition or receptor binding data may arise from assay variability or impurities. Strategies include:
- Orthogonal assays : Validate target engagement using both fluorescence polarization (for binding affinity) and enzymatic activity assays (e.g., NADPH depletion in oxidoreductases).
- Purity validation : Use HPLC-MS to ensure >95% purity, as trace impurities (e.g., unreacted indole intermediates) can skew bioactivity .
- Meta-analysis : Compare datasets from PubChem and peer-reviewed studies to identify consensus targets (e.g., kinase inhibition vs. GPCR modulation) .
Basic: What biological targets or pathways are prioritized for this compound?
Methodological Answer:
Structural analogs (e.g., sulfanyl-indole derivatives) show activity against:
- Kinases : The bromophenyl group enhances hydrophobic interactions with ATP-binding pockets (e.g., EGFR or BRAF kinases).
- Inflammatory pathways : Sulfanylacetamide derivatives inhibit COX-2 and 5-lipoxygenase in vitro.
- Antimicrobial targets : The isoxazole moiety may disrupt bacterial cell wall synthesis via penicillin-binding protein interactions. Initial screening should include enzyme inhibition assays and cell-based viability models .
Advanced: What strategies establish structure-activity relationships (SAR) for analogs?
Methodological Answer:
- Systematic substitution : Replace the 4-bromophenyl group with electron-withdrawing (e.g., nitro) or electron-donating (e.g., methoxy) groups to assess electronic effects on bioactivity.
- Bioisosteric replacement : Swap the isoxazole with 1,2,4-triazole or oxadiazole rings to evaluate heterocycle-specific interactions.
- Molecular docking : Map binding poses in homology models of target proteins (e.g., using AutoDock Vina) to rationalize SAR trends.
- Free-Wilson analysis : Quantify contributions of substituents to activity using regression models on combinatorial libraries .
Basic: How is stability assessed under experimental storage conditions?
Methodological Answer:
- Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B guidelines), and varying pH (1–13) to identify degradation products (e.g., sulfoxide formation from sulfanyl oxidation).
- Long-term stability : Monitor purity via HPLC in common solvents (DMSO, ethanol) at –20°C and 4°C over 6–12 months.
- Lyophilization : Assess powder stability under inert atmospheres (argon) to prevent hygroscopic degradation .
Advanced: What in silico tools predict physicochemical properties and ADMET profiles?
Methodological Answer:
- LogP and solubility : Use SwissADME or ACD/Labs to estimate hydrophobicity (critical for blood-brain barrier penetration).
- Metabolic stability : Simulate cytochrome P450 metabolism (e.g., CYP3A4/2D6) with StarDrop or ADMET Predictor.
- Toxicity alerts : Employ Derek Nexus to flag structural alerts (e.g., mutagenic potential of aryl bromides) .
Basic: What are the challenges in scaling up synthesis for preclinical studies?
Methodological Answer:
- Purification bottlenecks : Column chromatography may be replaced with recrystallization (e.g., using ethanol/water mixtures) for large-scale batches.
- Exothermic reactions : Monitor temperature during indole alkylation to prevent runaway reactions.
- Yield optimization : Apply Taguchi experimental design to variables like catalyst loading (e.g., Pd/C for hydrogenation steps) and reaction time .
Advanced: How can machine learning improve high-throughput screening (HTS) outcomes?
Methodological Answer:
- Feature selection : Train random forest models on HTS data to prioritize substituents with high bioactivity likelihood.
- Generative chemistry : Use reinforcement learning (e.g., REINVENT) to design novel analogs with optimized properties.
- Data augmentation : Combine PubChem bioassay data with synthetic accessibility scores (SAscore) to balance novelty and feasibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
